2-amino-1,1,2-triphenylethanol
Overview
Description
2-Amino-1,1,2-triphenylethanol is an organic compound with the molecular formula C20H19NO. It is a chiral molecule, meaning it has non-superimposable mirror images, often referred to as enantiomers. This compound is notable for its structural complexity, featuring an amino group (-NH2) and a hydroxyl group (-OH) attached to a central carbon atom, which is also bonded to three phenyl groups (C6H5).
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-1,1,2-triphenylethanol can be synthesized through several methods. One common approach involves the reductive amination of 2-keto-1-alkanols. This process typically uses hydrogenation catalysts to facilitate the reaction . Another method involves the reaction of phenylglycine with phenylmagnesium bromide (PhMgBr) in a Grignard reaction, followed by hydrolysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as batch processing and catalytic hydrogenation, are likely employed. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic systems used.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,1,2-triphenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-amino-1,1,2-triphenylketone.
Reduction: Formation of 2-amino-1,1,2-triphenylamine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-Amino-1,1,2-triphenylethanol has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-amino-1,1,2-triphenylethanol involves its interaction with various molecular targets. As a chiral ligand, it can coordinate with metal ions to form complexes that catalyze enantioselective reactions. The hydroxyl and amino groups play crucial roles in hydrogen bonding and coordination chemistry, facilitating the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,2-diphenylethanol: Similar structure but with one less phenyl group.
2-Amino-1,1,2-triphenylmethanol: Similar structure but with a methanol group instead of ethanol.
2-Amino-1,1,2-triphenylpropane: Similar structure but with a propane backbone.
Uniqueness
2-Amino-1,1,2-triphenylethanol is unique due to its three phenyl groups attached to the central carbon atom, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This structural feature makes it particularly valuable as a chiral ligand in asymmetric synthesis .
Properties
IUPAC Name |
2-amino-1,1,2-triphenylethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,22H,21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNFUXDRYQQYAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975951 | |
Record name | 2-Amino-1,1,2-triphenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60539-17-5 | |
Record name | β-Amino-α,α-diphenylbenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60539-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-amino-1,1,2-triphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060539175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-1,1,2-triphenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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